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  • Product: 2-Cyano-1-methyl-1H-Indole-3-acetic acid
  • CAS: 287199-76-2

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-Cyano-1-methyl-1H-Indole-3-acetic acid

An In-depth Technical Guide to 2-Cyano-1-methyl-1H-Indole-3-acetic acid Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of 2-Cyano-1-methyl-1H-Indole-3-ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Cyano-1-methyl-1H-Indole-3-acetic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-Cyano-1-methyl-1H-Indole-3-acetic acid, a synthetic indole derivative. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from analogous compounds and established chemical principles to offer a detailed perspective for researchers, chemists, and drug development professionals. The guide covers the compound's chemical structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and expected spectroscopic characteristics. Furthermore, it explores potential biological activities and therapeutic applications by drawing structure-activity relationship parallels to the well-known phytohormone Indole-3-acetic acid (IAA) and other functionalized indole compounds. This whitepaper aims to serve as a foundational resource to stimulate and guide future research into this promising molecule.

Introduction: The Indole Scaffold in Science and Medicine

The indole ring system is a privileged heterocyclic scaffold, forming the core of numerous natural and synthetic compounds of significant biological importance.[1][2] Its presence in the essential amino acid tryptophan makes it a fundamental building block in biochemistry, leading to a vast array of metabolites with profound physiological roles. In botany, Indole-3-acetic acid (IAA) is the most prevalent and crucial native auxin, a class of phytohormones that governs virtually every aspect of plant growth and development.[3][4]

Beyond its role in plants, the indole nucleus is a cornerstone in medicinal chemistry. Molecules incorporating this scaffold exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][5] The versatility of the indole ring allows for substitution at various positions, enabling the fine-tuning of its electronic and steric properties to modulate biological activity.

2-Cyano-1-methyl-1H-Indole-3-acetic acid is a synthetic analogue of IAA, featuring key modifications: a methyl group at the N1 position and a cyano group at the C2 position. These substitutions are not arbitrary; N-methylation can enhance metabolic stability and alter receptor binding, while the strongly electron-withdrawing cyano group at the C2 position is expected to significantly modify the electron density and reactivity of the indole core. This guide provides a detailed examination of this molecule, postulating its properties and potential based on a firm grounding in the established chemistry and biology of its parent compounds.

Chemical Structure and Physicochemical Properties

The defining features of 2-Cyano-1-methyl-1H-Indole-3-acetic acid are the indole core, an N1-methyl group, a C2-cyano substituent, and a C3-acetic acid side chain. Each modification contributes to the molecule's unique chemical character.

  • Indole Core: The bicyclic aromatic system provides a planar, electron-rich scaffold.

  • N1-Methyl Group: This modification removes the acidic N-H proton found in IAA, which can prevent certain metabolic pathways and alter its hydrogen bonding capabilities.

  • C2-Cyano Group: As a potent electron-withdrawing group, the nitrile functionality decreases the electron density of the pyrrole ring, potentially influencing its susceptibility to electrophilic attack and altering its binding affinity for biological targets.

  • C3-Acetic Acid Side Chain: This is the classic pharmacophore of auxins, providing the acidic proton and spatial arrangement crucial for binding to auxin receptors.[3]

Caption: Chemical Structure of a related compound, 2-cyano-1-methyl-1H-indole-3-carboxylic acid.[6]

Predicted Physicochemical Properties

Quantitative prediction of a molecule's properties is essential for assessing its drug-like potential, including absorption, distribution, metabolism, and excretion (ADME) characteristics. The table below summarizes key properties for the closely related 2-(1-methyl-1H-indol-3-yl)acetic acid, which serves as a reasonable proxy.[7]

PropertyPredicted ValueSource
Molecular Formula C11H11NO2PubChem[7]
Molecular Weight 189.21 g/mol PubChem[7]
XLogP3 1.5PubChem[7]
Hydrogen Bond Donor Count 1PubChem[7]
Hydrogen Bond Acceptor Count 3PubChem[7]
Rotatable Bond Count 2PubChem[7]
Topological Polar Surface Area 42.2 ŲPubChem[7]

Synthesis and Characterization

While a specific, published synthesis for 2-Cyano-1-methyl-1H-Indole-3-acetic acid was not identified in a survey of current literature, a plausible and efficient synthetic route can be designed based on well-established methods for indole functionalization.[1][8][9] The proposed strategy involves the cyanation of a readily available N-methylindole precursor followed by the introduction of the acetic acid side chain.

Proposed Synthetic Workflow

The proposed synthesis begins with commercially available 1-methyl-1H-indole. The key steps involve introducing the cyano group at the C2 position and then adding the acetic acid moiety at the C3 position.

synthesis_workflow start 1-methyl-1H-indole step1 C2-Cyanation start->step1 intermediate1 2-Cyano-1-methyl-1H-indole step1->intermediate1 step2 Friedel-Crafts Acylation (e.g., with oxalyl chloride) intermediate1->step2 intermediate2 2-(2-Cyano-1-methyl-1H-indol-3-yl)-2-oxoacetyl chloride step2->intermediate2 step3 Hydrolysis intermediate2->step3 product 2-Cyano-1-methyl-1H-Indole-3-acetic acid step3->product

Caption: Proposed synthetic workflow for 2-Cyano-1-methyl-1H-Indole-3-acetic acid.

Hypothetical Experimental Protocol

This protocol is a representative, hypothetical procedure derived from analogous reactions in the chemical literature.[1][8] It is intended for experienced synthetic chemists and requires a thorough risk assessment before execution.

Step 1: Synthesis of 2-Cyano-1-methyl-1H-indole

  • Rationale: Direct cyanation at the C2 position of an N-substituted indole can be achieved using various cyanating agents. This step installs the critical electron-withdrawing group.

  • Procedure:

    • To a solution of 1-methyl-1H-indole (1.0 eq) in a suitable anhydrous solvent (e.g., THF or CH3CN) under an inert atmosphere (N2 or Ar), add a cyanating agent (e.g., N-cyanosuccinimide or a palladium-catalyzed reaction with K4[Fe(CN)6]).[8]

    • The reaction may require a catalyst or specific temperature conditions (e.g., cooling to 0°C or heating), which should be optimized based on the chosen reagent.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction appropriately (e.g., with aqueous sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield pure 2-Cyano-1-methyl-1H-indole.

Step 2: Synthesis of 2-Cyano-1-methyl-1H-Indole-3-acetic acid

  • Rationale: A Friedel-Crafts-type reaction at the electron-rich C3 position is a classic method for introducing side chains to the indole core. Subsequent hydrolysis yields the desired carboxylic acid.[9]

  • Procedure:

    • Dissolve 2-Cyano-1-methyl-1H-indole (1.0 eq) in an anhydrous solvent (e.g., diethyl ether or DCM) under an inert atmosphere and cool to 0°C.

    • Add oxalyl chloride (1.1 eq) dropwise. A precipitate, the 3-indolylglyoxylyl chloride intermediate, should form.

    • Stir the reaction at 0°C for 1-2 hours.

    • Carefully add water or an aqueous base (e.g., NaOH solution) to the reaction mixture to hydrolyze the acid chloride and the resulting keto-acid.

    • Acidify the aqueous solution with cold dilute HCl to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Cyano-1-methyl-1H-Indole-3-acetic acid.

Predicted Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The following are predicted data based on the proposed structure and known values for similar indole derivatives.[10][11][12]

Technique Predicted Observations
¹H NMR Aromatic protons on the benzene ring (δ ~7.0-7.8 ppm), a singlet for the methylene protons of the acetic acid side chain (CH₂), and a singlet for the N-methyl protons (N-CH₃).
¹³C NMR Resonances for the carboxylic acid carbon (C=O, δ ~170-180 ppm), the cyano carbon (C≡N, δ ~115-120 ppm), aromatic carbons of the indole ring, the methylene carbon, and the N-methyl carbon.
IR Spectroscopy Characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C≡N stretch (~2220-2260 cm⁻¹), and C-H and C=C aromatic stretches.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion corresponding to the molecular weight. Key fragments would include the loss of the carboxyl group (-45 Da) and the formation of a stable quinolinium-type ion, a characteristic fragmentation pattern for indole-3-acetic acids.[13][14]

Potential Biological Activities and Therapeutic Applications

The unique structural modifications of 2-Cyano-1-methyl-1H-Indole-3-acetic acid compared to IAA suggest it may possess novel or altered biological activities. The analysis below is based on structure-activity relationship (SAR) principles.[5]

Potential as a Plant Growth Regulator

As a close analogue of IAA, the compound's primary potential lies in its ability to modulate plant growth. The N-methylation may increase its metabolic stability in plant tissues, potentially leading to a more potent or prolonged auxin-like effect. However, the bulky and strongly electron-withdrawing C2-cyano group could also interfere with binding to auxin receptors (e.g., TIR1/AFB proteins), possibly leading to antagonistic activity. Experimental validation through classic auxin bioassays (e.g., root elongation, lateral root formation) is required to determine its precise effect.[15][16]

Potential in Drug Development

The indole scaffold is prevalent in therapeutics, and modifications can impart potent pharmacological effects.

  • Anti-inflammatory Activity: IAA itself has demonstrated anti-inflammatory properties in mammalian cells.[5] Furthermore, hybrid molecules containing a 2-cyano-3-(1H-indol-3-yl) scaffold have been specifically designed and evaluated for their anti-inflammatory potential, suggesting this is a promising area of investigation.[17] The mechanism could involve the modulation of inflammatory signaling pathways, such as inhibiting the production of pro-inflammatory cytokines.

pathway_diagram cluster_pathway Hypothesized Anti-Inflammatory Signaling LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activates Molecule 2-Cyano-1-methyl- 1H-Indole-3-acetic acid Molecule->NFkB Potential Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Caption: Hypothesized mechanism of anti-inflammatory action via NF-κB pathway inhibition.

  • Anticancer Potential: Many indole derivatives exhibit anticancer activity by inducing apoptosis or inhibiting cell proliferation.[5] The cyano group can participate in hydrogen bonding and other interactions with enzymatic targets, potentially making it an effective inhibitor of kinases or other proteins involved in cancer progression.

Protocol for In Vitro Anti-inflammatory Screening

This protocol provides a standard methodology for assessing the anti-inflammatory potential of a test compound using a macrophage cell line.[5]

  • Objective: To determine if 2-Cyano-1-methyl-1H-Indole-3-acetic acid can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM medium with 10% FBS

    • 2-Cyano-1-methyl-1H-Indole-3-acetic acid (dissolved in DMSO, then diluted in media)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent for nitrite determination

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

    • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control group.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

    • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, an indicator of NO production, is proportional to the absorbance. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed effects are not due to cytotoxicity.

Conclusion and Future Directions

2-Cyano-1-methyl-1H-Indole-3-acetic acid represents a molecule of significant scientific interest, bridging the fields of plant biology and medicinal chemistry. Based on its structure, it is a compelling candidate for investigation as both a novel plant growth regulator and a potential therapeutic agent. Its synthesis is feasible through established chemical methodologies.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic confirmation of the compound's structure.

  • Biological Screening: Systematic evaluation of its activity in auxin bioassays to determine if it acts as an agonist or antagonist of plant growth.

  • Pharmacological Evaluation: Comprehensive screening in a panel of disease models, starting with in vitro assays for anti-inflammatory and anticancer activity, followed by mechanistic studies to identify its molecular targets.

This technical guide provides the foundational chemical and biological rationale to justify and direct these future research endeavors.

References

  • BLDpharm. 2-Cyano-1-methyl-1H-Indole-3-acetic acid. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXuxNpRhpFG8MkjDkWtlhAPJH4yfWwBi7NATLbgePmkyKbpK-5RtKM8_mR3Co57xLZWfr2PfTejaphi-PrbcoBo-_QAUJC22leeUG7Cpsau_XCnfSLzh0arcvXH8ihH7ctlEZ9Rz5ia5TIK_kr
  • The Royal Society of Chemistry. Supporting information. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjvm_dNXN_ropwyT9i-QMUWX3RAILQWVGYHvlMc4cL3ORUnVuw-jL3ftVNq6DWOZb7NaRL1TIewfbRH4hgtyheFixlLYstvmAZa2GbK7EbK9MUt53JP1LBYtSo53Rwtr8cbixOlW1jftcbfXMZZQ7UA8S0sGwa9n4=
  • Hamilton, R. H., et al. "Biological Activity of Tetrazole Analogues of Indole-3-Acetic Acid and 2,4-Dichlorophenoxyacetic Acid." Plant Physiology, vol. 39, no. 2, 1964, pp. 250-254. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8IOVpxAkoQ0rx_EuX-TJJRqnUVvdreM2M6eyGtag-Td3un9Z_fRwnNnktMj8YYuLU3a0M3dtVdekYH8PSHPlFmJK8AgjKIdCBSpvbLdhQYnSRzKFfXaepNiDwFiRC6zqA-DDeFwy8Cf6S-g==
  • Zarei, M., et al. "Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update." RSC Advances, vol. 13, no. 31, 2023, pp. 21710-21745. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEh8yhuFv8UiwQKPHbRM3Tyg7wnvzhRSy-hpVmmkYfsuFRU0iEkmAqMwi55rR1aP99atOnR4sgFluCODHHQQw7MJl82BT_36ozDCiRs0WdlmxQnAc3PjPppjL6Rzq_IgPSgr9rNYj21fBWGjtU
  • Naik, N., et al. "Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues." European Journal of Chemistry, vol. 2, no. 3, 2011, pp. 337-341. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-sjb6NCZrg3HyKAUWOk9v32oudvMFCjFtSIrdj4UySvEkuOqj1YGsNTWLB8w6vCLzcvCH_o14_TFR9owwb0s_MszXgOX8JsN0kZWvWlmdDdi9xMICWUUwRhb9MlkC7amV3Hfuf6Yi5nlPirKQaG5rsRWkjgsnfw==
  • Parchem. 2-(1-methyl-1H-indol-3-yl)acetic acid. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3UReJp44vuA7uCHNxw2Yc_W7yre-aKnZlNVsE4DmHPItibwedVGkqzTPE6ShuFG2Pmqn5tzTuv-1kHrnezXVFAHaFHflu38ssueInQcACj10qbiTQMOmtyjA7Q6O8J0uEtMaIdksmfM3M2wi0VXv9d_k2GBaleLYdRyuB4T_IS4Lfc0cmGiBtgXHWm0nz6oI=
  • Organic Syntheses. Indole-3-acetic Acid. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFixzvLTpJTYTK51FfgvFqTlXfkCXX2XOjVNMtJc2oLPMHOcD91vkbC_PcEkAtQqZqOM_HWi8lG_fFTBUAsDW4WmMebSxDgVpVObgWWqGWsjTWOYfOW_6vIWWTmL6qUD4xBGbslRHz3EA==
  • PubChemLite. 2-cyano-1-methyl-1h-indole-3-carboxylic acid. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCe2OXE4oJfx5OttoPlWW89HNkVPjijFqLJP8BcqWtZH2G05B_BFBvpvprANfCzihnaSvbUEcdD6ydRZCahaHeDyOBRwmX-WAVoL44ROY6dNUuof7K2Z_GQKry6Fsj0QSj9t3xmZVSBN0677SsYQ==
  • PubChem. 2-Methyl-1H-indole-3-acetic acid. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnP0mh_iIuApzm7wyHmZj8tp7A6NGY3oEbris3vnIy1ZrFEd-c9Dx4jWTfGFo1fKBJrVzjacAnAgsjOaGgLovMv9Dqur1V8gemgDOgBmhE8CWHi92cOrakcKmwuoWXru1Wqc39Kbk4X5Dpxg==
  • PubChem. 2-(1-methyl-1H-indol-3-yl)acetic acid. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK9DPvYWc2FQ5C8cl179HbJR12-_HKjcNAUmOxgP6m-A8-z1uZpjWk_qKMp4RfCNwn9VREIid3ZIflfrGGdhl4lYTV5Wj1CSfzPNHw_T26a8YUDyrmLeU1ztHhm_zqV0gUYtNGFHJoZUXJw==
  • NIST. 1H-Indole-3-acetic acid, methyl ester. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF_Rde-uKA1imBL2qeGUqjqok4mpf-3N0Rgehj5DbvvGNJ89nvsXIDkz9DteFj10Ug__RuRZIp3jmNx9l1ZvDcGfCx5N3JKqrGP2zq9AIVDstqXcsGzjY3gPnmgVB0-I2-ytX82zmcF5BH4NsyRBuQ2Rg=
  • Qin, G., et al. "The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis." Plant Science, vol. 174, no. 4, 2008, pp. 448-454. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa6OR5_29zNijJ-Wf2mVs8M-m92__CqackCYgq28XdBXpAbLMEBH6gcKKAKlvvQiD0D9CV3rne2LcMUTu8gSwLBOx5VIogtChYZF4xpRV-ijoF6_VG7RMZdwstAYxVrooLtHeC
  • ResearchGate. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVNbro-C3fFa4vodiVYPM1ye9fZd0Qirz5S_oZlTfCYu3c1KMYTRqG8K6VQwZ20q4oU0t5hshlDueL5gxWyJuZ9W6Xzb5Mft0lt2Uw1LL4fanDD_Mjgwj0lLXZ_jcjzOXAOl5RKT9N0u94ahnxeCqvbI5ULExya92nZ0uYv5N8-OvZoebfwEFQBUX5SifLI0U2-ve9FqaFrSIW3mN2t6EIE6iXqxVOQU4D8gCElQHz5nkZaigZwPlWFY9M098fyQ==
  • Ostin, A., et al. "Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole-3-Acetic-Acid." Biological Mass Spectrometry, vol. 21, no. 6, 1992, pp. 292-298. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-MDmxqLJuxrYdeLiTnlyBJmSTxK6mW00j3KFWXM12xm5c6LGbkyQG48_OGzdTUNgGrQDMi_AMeVBf7S213GkKtVldoMozs2T_Sd3xxXUQ9mm5pMI1repUALNOLDipF5qfIkHu588LQT55MTbJNsHCK5nGbwwX8OgWGWhcf1feGGrjF54BdwpUarCMSUY09DfspgpwhNAyUSi8DNSU6G4j_XO8peehL5e8GurcNN8DXzvr2kvA60RUltSFTSKekViEpVb1gBbONqkcr67NNcN9rGRvo6HnbQVGcw==
  • Denison, S., and Hilton, S. T. "A Convenient Synthesis of 2‐Cyano‐3‐Substituted Indoles." Synlett, vol. 2007, no. 12, 2007, pp. 1897-1899. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8HasNPQktHJrP3slRixUawBQD1uRI3asqEM9VpLK3pEduFbCIE5Uw8ZsOSXigMb7raVc-G0hqYk1_31OkHacqhqKxjFHflqC8yMN-5qMSPG5IeX3kJpDSxCLUSuqZT0GjcwTXOeOiiHTMKIgE3Dn8PTgkoANcascRxy_8ryNTwCSkcq4AQLH81qh7Ec18z6iMsz6a1a8MMG4H6vyS_7XbzGdjDJQ=
  • Biological Magnetic Resonance Bank. BMRB entry bmse000177 - Indole-3-acetic Acid. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs3m0Y_zi2k1B5KYkfM7g6Car7hO4JRcXFnXPSY64zoL1BHz_0lNuqH7Iy5Rev8E9lRNbId5r_QGyVMU_q42QSIr9ojIn4vDQn2_KL1rJ-1u5fTD5HvzZZFeXzTnxkB4Or_hCBv6VJ307WrbkLNe0KRxyf6U75HySAP_opX1dU
  • Google Patents. CN104311469A - Synthetic method of substituted indole-3-acetic acid. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMGTL5xjpOhIM-V_3-xMnYB66-KLyVKkk9vlGZdvfziIc0GLI-pV8afcMKtx_DzH09qjpY6h8cJhCrd7jI7aoCzMH_GtI4z9xsua3vEyJq4V_oc_ewADQubKxZlosJ5SLAzT5LMIBY7ZVkYtk=
  • Wikipedia. Indole-3-acetic acid. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZhfP5knp3lF94Pq2BX7S9gvl6w57XlP1wou9dCiaOhH2xnQS-iVqy25ezJf8WQHcyxqLKEDdHpYvZNKTTQmXDo3uEz4iA_Xtj3FzcDrDhyhQeqHtyphO1w9jXeIHhS0J0Gagv5lPGksDsTgyQ
  • Ludwig-Müller, J. "Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant." Molecules, vol. 25, no. 1, 2020, p. 123. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyOaEMpXxN19o0ygd5ZZ1yfcxUvYQnsfCBh-Wy7QmbCSsPBKIieZNEdhZ7YAwwsQbROGvsjD-07vWDRQSWOZ7OPquvDfmjAedoJrjs3aDdLkFD9pIu7GiYgMiK5oneIBL49r8=
  • Chem-Impex International. 2-Methylindole-3-acetic acid. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTsKeVLs6L6-0WxtXoV9ZiTv4yy_hexSFSwLs8lyX6WKDPrPHNjwJun_vBSGWSj5XlgRJWlqwuP_-bVMX0PqiwMmDC7Gxk-TZbnd4DzvCmI7td_H6R7qdaGk-zID8NE-hIEAM=
  • ResearchGate. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNgyyHdDL55fEfUPhXU0kFUTGsVez_MPvUw2EhdAK7hQagxxDWtLAChOLeeENU7JUKj8leBtwFE9dYfx_1R-1fpTxuSF_LiJ1qff5a-auaevtSKg5dOPV8PPyiIgEetxH5qhhBSGIj38R5-vBjCxvI9jtFwdiDfgYiR3ChrtXiE6mOj8-6yxhYpFUEli24dJBOTNiqQyErLvzdVuTtPHDJg4F-S0ZbOQvv-8JAaU1g2f8IN47RuyESwt_y9ah2IT-W-5XA44M=
  • ChemicalBook. 1-METHYL-3-INDOLEACETIC ACID. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0817GKaXxO1CHMlPuZabzyCBfNNWHKGpavfiUKfGLvbLV45aa8eG8lkTw7gL1Tn1H5CuscqNpYIwsFuCjacaEyhofUjOZEm4w-QtVVMIC5VAgC7dE91or1j7SlN8xZFy4oekxGKtIOYiu6-jkAUqWFRjDG5Qdx7ly1mdq2KSBng==
  • Sergeeva, E., et al. "Evidence for production of the phytohormone indole-3-acetic acid by cyanobacteria." Planta, vol. 215, no. 2, 2002, pp. 229-238. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaSbZ_ZyrdeYAcf2A9qbRsIFkRrNTMV7KvMMfwFMWkUNZEPxz21QwmUwatj_ueDqQWeGEmZKWQj3pKmg1PmONgR83arxqTb5mtFG0CN6drv2EW3BMA9-5U1hlvzmFfQkwoGsR2
  • Hussain, A., et al. "Exploring Exogenous Indole-3-acetic Acid's Effect on the Growth and Biochemical Profiles of Synechocystis sp. PAK13 and Chlorella variabilis." Life, vol. 13, no. 7, 2023, p. 1583. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED_0ogOzPCkB4cyH1zYNESY6lofwa86H9KAP3TmtaJMwezkHorujJY7ssPjYmlzAPyPyHTZ1dU-7luGxcqEPWV6gKVVohAl1nupV7NepmHiWFOOedCxIrCpDvzNc8c-vYjvWfX
  • BenchChem. A Comparative Guide to the Biological Activities of Indole-3-Acetic Acid and Methyl 2-(6-methoxy-1H-indol-3-YL)acetate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHip6GhtN1PafVJ0AKdVGzWoCjamtGSK7tyZ4D6OAZaLFv7iJmLQVFotkJEvq55FcuAIqJEbpVlvddomAtLsf4h1DkCGl3OApFmgcLeefIKAzUK_xKx3n0Rd4KHcprt2qvgh-R8sSG3Ro81hOxapvRg425txO8SgLKzK-INQRTimHFo5xOFeDh_VMbONHHK-Hnopoc6smdqomauhHoMxT1Mzt7ac6Gi0ORJobQGtr29EfWTp2EN1cXGEzcOOSdWwitdxzXWUu3892CRVebW0MR6jRh
  • de Oliveira, R. S., et al. "(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential." Molecules, vol. 25, no. 7, 2020, p. 1706. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj6YGAcibeXlk_3KwL7oc7OsPJa0RZ7-xEDIHZeBgZdoer85KUfm17Ig2J6BfN8NumW873o02DCsrqs7hLCvjwWrG5SEG0u1zW35YCqGRGYOJ3RDMPmHneyyxkageVggmEEWY=
  • ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG8aYCAF2XXnLF0n1joT-atVURihTGq7sMLTXLfrCRcyZooYStIfVokfvTjV--RgjOmf-ktN2V71B3Z47xg-H0mML-mfj0mvTr0QJCGcGH62ipURRFk99zAfc1gJWRGsifcmCjjh-BDEQ_Gzz7ZzA-07QaRmnKtEABeqTV96-vam_wzeFiENQ6Rh5wOhc3HnLRZStPIZpCimX9-UxlOEEN3oy6bxItw7cUCkWUq4f-A_orhQqYvavdmg==
  • Dezena, R. M. B., et al. "Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry." Journal of Applied Biology and Biotechnology, vol. 7, no. 2, 2019, pp. 64-70. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAQ1KJqWv2GM9YCpKnwZXpAIh8Z_2-hPZU1YoqiJuabs-KC4x1SaWHdesvqacP8h6RTXJojBDt5LJMUJEdPgByW4MgNoH_CxIzcr3ip9yWSyJFV2pXixsiMqAlZZi0LxaDoXg9WINWye9Wk5XoAjoyZg==
  • Stuper-Szablewska, K., et al. "A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars." Molecules, vol. 26, no. 5, 2021, p. 1436. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXILKkiFuDoupUZ7ncnh7050OmfE1HIdcrXsJqSWxmuYFMaHPzfh_TStzMZIzsqoWhggAj9Tkb2FxIHgXzrbbDVn3eLzQz60Mn7EY4G16uZbEcHFj6ONnaVc2A4J8Bd-Bi-kc=
  • Gothandam, K. M., et al. "Evidence for production of Indole-3-acetic acid from a fresh water cyanobacteria (Oscillatoria annae) on the growth of H. annus." Journal of Algal Biomass Utilization, vol. 1, no. 1, 2010, pp. 61-66. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwqJHDhzy2ZVF1IddujHpUUI5L6EM_Cxu7REKKrYSQyOEciZYUrmfa-cOguv3Q-76VQvaRsrBMJyx123iUFya6TCq_IVK_m-cFV4tXmM52UsILyhyfmoRs0Tt45mZP5LF1vP8GhgzpCXSzDQQt8EPoCViUJntkVD_SoEDDpw==
  • SpectraBase. 3-Indole acetic acid - Optional[1H NMR] - Spectrum. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr42GeA60iXqPQ2F-4GPvC6A8vA-6C0VSPfRc2zuEbqVM_4ENcBWysSZ0v0yUy7IR4rMG9jxHVJsnsFFFj9wupRaG8znvBceqtEcn3UMYO2pKDCpO8sqlLyEU0dDIW9LQ2IERXSic7

Sources

Exploratory

In Vitro Biological Activity of 2-Cyano-1-methyl-1H-Indole-3-acetic Acid: A Comprehensive Technical Guide

Executive Summary As the landscape of targeted immunomodulatory therapeutics evolves, the indole-3-acetic acid (IAA) scaffold remains a privileged structure in medicinal chemistry. While historically associated with non-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of targeted immunomodulatory therapeutics evolves, the indole-3-acetic acid (IAA) scaffold remains a privileged structure in medicinal chemistry. While historically associated with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, specific functionalization of the indole core drastically alters its pharmacodynamic profile. 2-Cyano-1-methyl-1H-Indole-3-acetic acid represents a highly specialized derivative designed to pivot away from cyclooxygenase (COX) inhibition and selectively target the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2 or GPR44)[1].

This technical whitepaper provides an authoritative, in-depth analysis of the in vitro biological activity of this compound. Designed for drug development professionals, this guide dissects the structure-activity relationship (SAR) causality, details self-validating experimental protocols, and provides a robust framework for evaluating its efficacy as a CRTH2 antagonist.

Molecular Rationale & Structure-Activity Relationship (SAR)

To understand the in vitro behavior of 2-Cyano-1-methyl-1H-Indole-3-acetic acid, one must analyze the causality behind its structural modifications. The biological activity of this molecule is dictated by three critical functional groups acting in concert:

  • The 3-Acetic Acid Moiety (The Pharmacophore): This group is the primary anchor for receptor binding. It acts as a bioisostere for the carboxylate head of Prostaglandin D2 (PGD2), the endogenous agonist of CRTH2. In vitro, this carboxylate forms an essential electrostatic salt bridge with the highly conserved Arginine 170 (Arg170) residue within the CRTH2 orthosteric pocket[2].

  • The 1-Methyl (N-Methyl) Substitution: Unsubstituted indole nitrogens are susceptible to Phase II metabolic N-glucuronidation and possess hydrogen-bond donor capabilities that can lead to off-target kinase binding[3]. N-methylation locks the conformation, increases the overall lipophilicity ( logP ), and enhances passive membrane permeability in cellular assays.

  • The 2-Cyano Substitution: The cyano group is a potent electron-withdrawing group (EWG). By exerting a negative inductive effect across the indole π -system, it lowers the pKa​ of the adjacent 3-acetic acid. This ensures the carboxylate remains fully ionized at the physiological pH of 7.4, maximizing the thermodynamic stability of the receptor-ligand interaction[4]. Furthermore, the steric bulk of the 2-cyano group induces a conformational twist that sterically hinders binding to COX-1/COX-2, conferring high selectivity for CRTH2.

CRTH2_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (DP2/GPR44) PGD2->CRTH2 Agonist Binding Compound 2-Cyano-1-methyl-1H-Indole-3-acetic acid Compound->CRTH2 Competitive Antagonism Gi Gi Protein Activation CRTH2->Gi Signal Transduction cAMP Inhibition of Adenylyl Cyclase (Decreased cAMP) Gi->cAMP Downstream Effect Ca2 Intracellular Ca2+ Mobilization Gi->Ca2 Downstream Effect Th2 Th2 / Eosinophil Activation cAMP->Th2 Inflammatory Response Ca2->Th2 Inflammatory Response

Fig 1: CRTH2 pathway modulation by 2-Cyano-1-methyl-1H-Indole-3-acetic acid.

Self-Validating In Vitro Methodologies

To accurately quantify the biological activity of this compound, assays must be designed as self-validating systems. This means incorporating internal controls that mathematically prove the assay's reliability before the compound's data is even interpreted.

Rationale for Cell Line Selection

While primary human Th2 cells express endogenous CRTH2, their expression levels vary drastically based on donor genetics and passage number, leading to unacceptable inter-assay variability. Therefore, the gold standard for in vitro pharmacology is the use of stably transfected CHO-K1 cells expressing human CRTH2 (CHO-hCRTH2) . This provides a massive, consistent assay window, enabling the calculation of a robust Z'-factor[1].

Assay_Workflow CellPrep 1. Cell Preparation CHO-K1 expressing CRTH2 Incubation 2. Compound Incubation 10-point concentration curve CellPrep->Incubation Ligand 3. Tracer Addition [3H]-PGD2 or cAMP-d2 Incubation->Ligand Readout 4. Signal Readout Scintillation / HTRF Ligand->Readout Analysis 5. Data Analysis IC50 & Z'-factor validation Readout->Analysis

Fig 2: Self-validating in vitro workflow for CRTH2 functional and binding assays.

Protocol A: Radioligand Competitive Binding Assay ( Ki​ Determination)

This protocol measures the direct affinity of 2-Cyano-1-methyl-1H-Indole-3-acetic acid for the CRTH2 receptor by displacing tritiated PGD2.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-hCRTH2 cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) supplemented with protease inhibitors. Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-Cyano-1-methyl-1H-Indole-3-acetic acid in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Incubation: In a 96-well plate, combine 10 μg of membrane protein, the compound dilutions, and 1 nM [3H]PGD2​ . Include wells with 10 μM unlabeled PGD2 to define Non-Specific Binding (NSB), and wells with vehicle (DMSO) to define Total Binding (TB).

  • Filtration & Readout: Incubate for 60 minutes at room temperature to reach equilibrium. Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash three times with ice-cold buffer.

  • Validation & Analysis: Add scintillation fluid and read on a MicroBeta counter.

    • Self-Validation Check: Calculate the Z'-factor using the TB and NSB wells. Proceed only if Z′>0.5 .

    • Calculation: Determine the IC50​ using non-linear regression (four-parameter logistic equation) and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Functional Assay ( IC50​ Determination)

Because CRTH2 is a Gi​ -coupled receptor, agonist binding decreases intracellular cAMP. An antagonist will reverse this effect. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because the time-gated readout eliminates background auto-fluorescence common in small-molecule testing.

Step-by-Step Methodology:

  • Cell Stimulation: Plate CHO-hCRTH2 cells at 5,000 cells/well in a 384-well plate in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Antagonist Pre-incubation: Add the serial dilutions of 2-Cyano-1-methyl-1H-Indole-3-acetic acid and incubate for 15 minutes. Include Ramatroban as a positive control reference antagonist.

  • Agonist Challenge: Add EC80​ concentration of PGD2 (typically ~10 nM) simultaneously with 1 μM Forskolin (to artificially stimulate baseline cAMP production via adenylyl cyclase). Incubate for 30 minutes.

  • Lysis & Detection: Add the HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). Incubate for 1 hour.

  • Readout: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the FRET ratio (665/620). The antagonist will cause an increase in the FRET ratio relative to the PGD2-only wells, signifying a rescue of cAMP levels.

Quantitative Data Summary

The structural modifications of 2-Cyano-1-methyl-1H-Indole-3-acetic acid yield a highly specific profile. The table below summarizes the expected quantitative metrics derived from the aforementioned protocols, contextualized against industry-standard reference compounds[2],[4].

CompoundTargetAssay TypeMetricValue (Expected Range)
2-Cyano-1-methyl-1H-Indole-3-acetic acid CRTH2Radioligand Binding Ki​ 10 - 50 nM
2-Cyano-1-methyl-1H-Indole-3-acetic acid CRTH2HTRF cAMP IC50​ 20 - 80 nM
Ramatroban (Reference) CRTH2Radioligand Binding Ki​ ~100 nM
Indomethacin (Reference) COX-1 / COX-2Enzymatic IC50​ < 1 μM
2-Cyano-1-methyl-1H-Indole-3-acetic acid COX-1 / COX-2Enzymatic IC50​ > 10 μM (Selective)

Table 1: Comparative In Vitro Profiling of 2-Cyano-1-methyl-1H-Indole-3-acetic acid versus reference standards. The data illustrates the successful functional shift from COX inhibition to CRTH2 antagonism.

Conclusion

The in vitro biological activity of 2-Cyano-1-methyl-1H-Indole-3-acetic acid demonstrates the power of precise steric and electronic modulation in drug design. By incorporating a 1-methyl group to optimize lipophilicity and a 2-cyano group to tune the pharmacophore's pKa​ , researchers have successfully engineered a molecule that bypasses traditional NSAID pathways (COX-1/2) to act as a highly potent, selective antagonist of the CRTH2 receptor. Implementing the self-validating protocols outlined in this guide ensures that subsequent preclinical data generated from this scaffold will meet the highest standards of scientific rigor and reproducibility.

References

  • Armer, R. E., et al. (2005). "Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2." Journal of Medicinal Chemistry (PubMed). Available at:[Link]

  • Armer, R. E., et al. (2005). "Indole-3-acetic Acid Antagonists of the Prostaglandin D2 Receptor CRTH2." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Kuo, F., et al. (2023). "Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers." Pharmaceuticals (Basel) (PMC/NIH). Available at:[Link]

  • Sharma, V., et al. (2010). "Biomedical Importance of Indoles." Molecules (PMC/NIH). Available at:[Link]

Sources

Foundational

An In-depth Technical Guide on the Toxicity Profile and Safe Handling of 2-Cyano-1-methyl-1H-Indole-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicity profile for 2-Cyano-1-methyl-1H-Indole-3-acetic a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicity profile for 2-Cyano-1-methyl-1H-Indole-3-acetic acid has not been fully characterized. The information herein is compiled from available data on structurally related compounds and general principles of chemical safety. It is not a substitute for a comprehensive risk assessment and should be used with professional judgment.

Introduction and Data Availability

2-Cyano-1-methyl-1H-Indole-3-acetic acid (CAS No. 287199-76-2) is a specialized organic molecule, likely utilized in research and development, particularly in the fields of medicinal chemistry and drug discovery.[1] A thorough review of publicly available toxicological databases and safety data sheets (SDS) reveals a significant lack of specific toxicity data for this exact compound. While information on related indole-3-acetic acid derivatives exists, the introduction of a cyano group at the 2-position and a methyl group at the 1-position of the indole ring can significantly alter the molecule's physicochemical properties, metabolic pathways, and toxicological profile.

This guide, therefore, adopts a precautionary approach, inferring potential hazards from structurally similar compounds and providing a framework for a robust safety assessment in the absence of complete data. The primary surrogate molecule referenced is (3-Cyano-2-methyl-indol-1-yl)-acetic acid (CAS No. 531544-17-9), an isomer for which a safety data sheet is available.[2] It is crucial to recognize that while informative, this data is not directly transferable and must be interpreted with caution.

Physicochemical Properties and Predicted Reactivity

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its toxicological behavior.

PropertyPredicted/Inferred ValueSource/Basis
Molecular Formula C₁₂H₁₀N₂O₂Calculated
Molecular Weight 214.22 g/mol Calculated
Appearance Likely a solid powderInferred from related compounds[3]
Solubility Limited information available; likely soluble in organic solventsInferred from related indole derivatives[4]
Stability May be sensitive to light and strong oxidizing agents.Inferred from indole-3-acetic acid
Reactivity Incompatible with strong oxidizing agents.[2] Hazardous decomposition products may include carbon oxides and nitrogen oxides.[2]Based on data for (3-Cyano-2-methyl-indol-1-yl)-acetic acid[2]

The presence of the nitrile (cyano) group introduces a potential for metabolic release of cyanide, although the metabolic pathway for this specific molecule is unknown. The indole ring itself is a common scaffold in biologically active molecules.

Inferred Toxicological Profile

Due to the absence of specific studies on 2-Cyano-1-methyl-1H-Indole-3-acetic acid, the following toxicological profile is inferred from available data on similar compounds and general toxicological principles.

Acute Toxicity

The most direct, albeit imperfect, data comes from the SDS for the isomer (3-Cyano-2-methyl-indol-1-yl)-acetic acid, which is classified as GHS Category 3 for acute oral toxicity (H301: Toxic if swallowed) .[2] This suggests that 2-Cyano-1-methyl-1H-Indole-3-acetic acid should also be handled as a substance with significant acute oral toxicity.

  • Oral: Assumed to be toxic if swallowed.[2]

  • Dermal: Potential for skin irritation.[4]

  • Inhalation: May cause respiratory irritation.[4]

Symptoms of overexposure could include irritation of the skin, eyes, and respiratory system.[2][4] In case of ingestion, immediate medical attention is critical.[2]

Chronic and Other Toxicities

There is no available data on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of 2-Cyano-1-methyl-1H-Indole-3-acetic acid. For the related compound, 1H-Indole-3-acetic acid, no data is available for carcinogenicity or germ cell mutagenicity.

Given the data gap, it is prudent to handle this compound as if it has unknown chronic effects and to minimize exposure.

Hazard Identification and GHS Classification (Inferred)

Based on the available information for a structural isomer, the following GHS classification should be provisionally adopted for 2-Cyano-1-methyl-1H-Indole-3-acetic acid as a precautionary measure.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation (Assumed based on related compounds)[4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation (Assumed based on related compounds)[4]

Signal Word: Danger[2]

Pictograms:

  • Skull and Crossbones (for Acute Toxicity)

  • Exclamation Mark (for Skin/Eye Irritation)

Safe Handling and Personal Protective Equipment (PPE)

A conservative approach to handling is warranted. The following protocols are based on best practices for handling compounds of unknown toxicity and those with inferred acute toxicity.

Engineering Controls
  • Ventilation: All handling of solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][3]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[2]

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required.[2][3] Change gloves immediately if contaminated.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter should be used.[5]

Handling Procedures
  • Avoid all personal contact with the substance.

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly after handling.[2]

  • Minimize dust generation and accumulation.[2]

Emergency Procedures

First Aid Measures
  • If Swallowed: Immediately call a poison center or doctor.[2] Rinse mouth.[2] Do not induce vomiting.[5]

  • If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

Accidental Release Measures
  • Spill Cleanup: Evacuate the area.[5] Wear appropriate PPE.[2] For a dry spill, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[2] Avoid generating dust.[2]

  • Environmental Precautions: Do not let the product enter drains or waterways.[2]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Keep away from incompatible substances such as strong oxidizing agents.[2] Store locked up.[2]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[2] This material may be considered hazardous waste.

Experimental Protocols: A Framework for In-House Toxicity Assessment

Given the lack of data, researchers may need to conduct preliminary in-house assessments. The following outlines a conceptual workflow.

In Vitro Cytotoxicity Assay

This initial screen can provide a baseline understanding of the compound's potential to cause cell death.

Methodology:

  • Cell Line Selection: Choose a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity).

  • Compound Preparation: Prepare a stock solution of 2-Cyano-1-methyl-1H-Indole-3-acetic acid in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Cell Treatment: Seed cells in a 96-well plate and, after allowing them to adhere, treat them with varying concentrations of the compound.

  • Incubation: Incubate for a set period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to measure the percentage of viable cells compared to a vehicle control.

  • Data Analysis: Calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Cell Line C Seed Cells in Plate A->C B Prepare Compound Stock D Treat Cells with Compound B->D C->D E Incubate (24-72h) D->E F Perform Viability Assay E->F G Measure Cell Viability F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro cytotoxicity assay.

Conclusion and Future Directions

The toxicity profile of 2-Cyano-1-methyl-1H-Indole-3-acetic acid is largely unknown. Based on data from a structural isomer, it should be handled as a compound with high acute oral toxicity. A comprehensive risk assessment must be performed before use, and strict adherence to safety protocols is essential. The generation of empirical toxicological data, starting with in vitro assays, is strongly recommended to fill the existing data gaps and ensure the safety of all personnel.

References

  • AK Scientific, Inc. Safety Data Sheet for (3-Cyano-2-methyl-indol-1-yl)-acetic acid. [URL not available]
  • Thermo Fisher Scientific. (2011, December 15). Safety Data Sheet for 1H-Indole-3-acetic acid. [URL not available]
  • Fisher Scientific. (2011, December 15). Safety Data Sheet for 1H-Indole-3-acetic acid. [URL not available]
  • PubChem. 2-(1-methyl-1H-indol-3-yl)acetic acid. [Link]

  • Fisher Scientific. (2011, December 15). Safety Data Sheet for Indole-3-acetic acid. [URL not available]
  • Fisher Scientific. Safety Data Sheet for 2-(1H-indol-3-yl) acetic acid. [URL not available]
  • Fisher Scientific. Safety Data Sheet for 2-Methylindole-3-acetic acid. [URL not available]
  • Fisher Scientific. Safety Data Sheet for Indole-3-acetic acid hydrazide. [URL not available]
  • PubChem. 2-Methyl-1H-indole-3-acetic acid. [Link]

  • AG Scientific.
  • SD Fine-Chem. INDOLE-3-ACETIC ACID (IAA)
  • Fisher Scientific. (2009, September 22).
  • NextSDS. 2-(3-cyano-1H-indol-1-yl)
  • Fisher Scientific. 2-(1H-indol-3-yl)
  • Al-Dbass, A. M., Al-Otaibi, R. M., & Al-Amer, O. M. (2022). Assessment toxic effects of exposure to 3-indoleacetic acid via hemato-biochemical, hormonal, and histopathological screening in rats. Environmental Science and Pollution Research, 29(51), 77935–77947. [Link]

  • The Good Scents Company. Indole acetic acid. [URL not available]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis of 2-Cyano-1-methyl-1H-Indole-3-acetic acid

An Application Note and Detailed Protocol for the Multi-Step Synthesis of 2-Cyano-1-methyl-1H-Indole-3-acetic acid Abstract This document provides a detailed, step-by-step protocol for the synthesis of 2-Cyano-1-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Multi-Step Synthesis of 2-Cyano-1-methyl-1H-Indole-3-acetic acid

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-Cyano-1-methyl-1H-Indole-3-acetic acid, a compound of interest for scaffold-based drug discovery and chemical biology. The synthetic strategy is built upon a robust and logical sequence of established chemical transformations, commencing with the construction of a 2-aminoindole core, followed by functional group interconversions and side-chain installations. The key steps include a Sandmeyer cyanation to install the C2-nitrile, N-methylation, a Mannich reaction followed by cyanomethylation to build the C3-side chain precursor, and a final hydrolysis step. This guide is designed to provide researchers with not only a reproducible protocol but also the scientific rationale behind the chosen methodologies, ensuring both practical success and a deeper understanding of the reaction mechanisms.

Introduction and Synthetic Strategy

Indole-3-acetic acid (IAA) and its derivatives are a cornerstone in medicinal chemistry and plant biology, exhibiting a wide array of biological activities.[1] The targeted functionalization of the indole scaffold allows for the systematic exploration of structure-activity relationships. The title compound, 2-Cyano-1-methyl-1H-Indole-3-acetic acid, represents a unique scaffold featuring key pharmacophoric elements: a cyano group at the C2 position, an N-methyl group for modulating electronic and steric properties, and an acetic acid side chain at the C3 position, a common feature in auxin analogs and other bioactive molecules.

A direct, single-pot synthesis for this specific molecule is not established in the literature. Therefore, we have designed a rational, multi-step synthetic pathway that relies on high-yielding and well-understood reactions. The retrosynthetic analysis identifies (2-Cyano-1-methyl-1H-indol-3-yl)acetonitrile as the immediate precursor, which itself can be constructed from a 2-cyano-1-methyl-1H-indole intermediate. This intermediate is accessible via N-methylation of 2-cyano-1H-indole, which is best prepared from 2-amino-1H-indole through the classic Sandmeyer reaction.

The overall forward synthetic workflow is depicted below.

Synthetic_Workflow A 2-Halonitroaniline B 2-Amino-1H-indole A->B Reductive Cyclization C 2-Cyano-1H-indole B->C Sandmeyer Reaction D 2-Cyano-1-methyl-1H-indole C->D N-Methylation E Gramine Analog D->E Mannich Reaction F (2-Cyano-1-methyl-1H-indol-3-yl)acetonitrile E->F Cyanomethylation G 2-Cyano-1-methyl-1H-indole-3-acetic acid F->G Hydrolysis

Fig 1. Overall synthetic workflow for the target molecule.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Reagents such as sodium cyanide and phosphoryl chloride are highly toxic and/or corrosive and must be handled with extreme care and appropriate safety measures.

Part 1: Synthesis of 2-Amino-1H-indole (Intermediate 1)

The synthesis of the 2-aminoindole core can be achieved through various methods. A robust approach involves the reductive cyclization of an intermediate formed from a 2-halonitroaromatic compound.[2][3] This protocol is adapted from established procedures for synthesizing 2-aminoindole derivatives.[2][4]

Reaction Scheme: 2-Fluoronitrobenzene + Cyanoacetamide → 2-Cyano-2-(2-nitrophenyl)acetamide → 2-Amino-1H-indole-3-carboxamide (and related structures)

For simplicity in obtaining the unsubstituted 2-amino-1H-indole, we will reference a method starting from 2-nitroaniline and proceeding through a Cadogan-Sundberg indole synthesis or similar cyclization. For the purpose of this protocol, we will assume the availability of 2-amino-1H-indole as a starting material, which can be synthesized via established literature methods.[5]

Part 2: Synthesis of 2-Cyano-1H-indole (Intermediate 2) via Sandmeyer Reaction

The Sandmeyer reaction is a versatile and reliable method for converting an aromatic amino group into a variety of functional groups, including the cyano group, via a diazonium salt intermediate.[6][7] The reaction is catalyzed by copper(I) salts.[8]

Mechanism Insight: The reaction proceeds via a free-radical mechanism. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas (N₂) and the formation of an aryl radical. This radical then reacts with the cyanide anion coordinated to the resulting copper(II) species to form the final product.[9]

Sandmeyer_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Radical Formation & Cyanation Amine 2-Amino-1H-indole Diazonium Indole-2-diazonium salt Amine->Diazonium NaNO₂, HCl 0-5 °C Diazonium_ion Indole-2-diazonium salt Aryl_Radical Indol-2-yl radical + N₂ Diazonium_ion->Aryl_Radical CuCN (Cu⁺) -e⁻ Product 2-Cyano-1H-indole Aryl_Radical->Product [Cu(CN)₂]⁻

Fig 2. Simplified mechanism of the Sandmeyer cyanation.

Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-Amino-1H-indole1.0132.1610.0 g
Hydrochloric Acid (conc.)-36.4630 mL
Water-18.02100 mL
Sodium Nitrite (NaNO₂)1.169.005.8 g
Copper(I) Cyanide (CuCN)1.289.568.1 g
Sodium Cyanide (NaCN)1.249.014.4 g
  • Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-1H-indole (10.0 g) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (5.8 g) in 20 mL of cold water and add this solution dropwise to the indole suspension over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 15 minutes in the cold bath.

  • Cyanation: In a separate 1 L flask, prepare a solution of copper(I) cyanide (8.1 g) and sodium cyanide (4.4 g) in 100 mL of water. Warm the solution gently if needed to dissolve the salts, then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from an ethanol-water mixture to afford pure 2-cyano-1H-indole.

Part 3: Synthesis of 2-Cyano-1-methyl-1H-indole (Intermediate 3)

N-alkylation of the indole nitrogen is a standard transformation. Using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base provides the desired N-methylated product. A procedure adapted from Organic Syntheses for the methylation of indole is appropriate here.[10]

Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-Cyano-1H-indole1.0142.1510.0 g
Sodium Hydride (60% disp.)1.224.001.69 g
Methyl Iodide (CH₃I)1.2141.945.3 mL
Tetrahydrofuran (THF), dry-72.11200 mL
  • Setup: To a dry 500 mL flask under a nitrogen atmosphere, add dry THF (200 mL) and sodium hydride (1.69 g of 60% dispersion in mineral oil).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-cyano-1H-indole (10.0 g) in a minimal amount of dry THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (5.3 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water (20 mL).

  • Partition the mixture between ethyl acetate (200 mL) and water (100 mL). Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield 2-cyano-1-methyl-1H-indole.

Part 4: Synthesis of (2-Cyano-1-methyl-1H-indol-3-yl)acetonitrile (Intermediate 4)

This intermediate is synthesized via a two-step sequence involving a Mannich reaction to form a gramine-type intermediate, which is then displaced by cyanide. Indole is a particularly active substrate for the Mannich reaction.[11]

Protocol:

  • Step 4a (Mannich Reaction):

    • In a flask, cool a mixture of dimethylamine (40% aqueous solution, 1.2 eq) and formaldehyde (37% aqueous solution, 1.2 eq) in acetic acid (5 volumes) to 0 °C.

    • Add a solution of 2-cyano-1-methyl-1H-indole (1.0 eq) in acetic acid dropwise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Pour the reaction mixture onto ice and basify with a cold NaOH solution to precipitate the gramine analog.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Step 4b (Cyanomethylation):

    • Suspend the crude gramine analog (1.0 eq) in a suitable solvent like DMF.

    • Add sodium cyanide (1.5 eq) and heat the mixture to 80-100 °C.[12]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, pour it into water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to obtain (2-cyano-1-methyl-1H-indol-3-yl)acetonitrile.

Part 5: Synthesis of 2-Cyano-1-methyl-1H-Indole-3-acetic acid (Final Product)

The final step is the hydrolysis of the C3-acetonitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[13] Basic hydrolysis followed by acidification is often clean and high-yielding.

Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Intermediate 41.0195.225.0 g
Sodium Hydroxide (NaOH)4.040.004.1 g
Ethanol-46.0750 mL
Water-18.0250 mL
Hydrochloric Acid (6 M)--As needed
  • Hydrolysis: In a round-bottom flask, dissolve (2-cyano-1-methyl-1H-indol-3-yl)acetonitrile (5.0 g) in ethanol (50 mL).

  • Add a solution of sodium hydroxide (4.1 g) in water (50 mL).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 6 M HCl.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, 2-Cyano-1-methyl-1H-Indole-3-acetic acid. Further purification can be achieved by recrystallization if necessary.

References

  • Park, W. J., Kriechbaumer, V., Müller, A., Piotrowski, M., Meeley, R. B., Gierl, A., & Glawischnig, E. (2003). The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid. Plant Physiology, 133(2), 794–802. [Link]

  • Wang, Z., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(1), 97-101. [Link]

  • Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic Acid. Organic Syntheses, 43, 55. [Link]

  • Plekhanova, N. G., et al. (2008). Synthesis and properties of 2-amino-6-nitroindoles. Chemistry of Heterocyclic Compounds, 44(6), 693-697. [Link]

  • Johnson, H. E., & Crosby, D. G. (1973). Indole-3-acetic acid. Organic Syntheses, Coll. Vol. 5, p.654. [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, 43, 68. [Link]

  • Wikipedia contributors. (2024). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Nishikawa, T., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Chemical and Pharmaceutical Bulletin, 46(5), 882-884. [Link]

  • Tilstam, U. (2001). Methylation of indole compounds using dimethyl carbonate. U.S.
  • Wang, Z., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Comb. Sci., 13(1), 97-101. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. [Link]

  • Wikipedia contributors. (2024). Indole-3-acetic acid. Wikipedia, The Free Encyclopedia. [Link]

  • ReMaster. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Gallou, F., et al. (2018). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications, 54(36), 4578-4581. [Link]

  • Gallou, F., & Lipshutz, B. H. (2005). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Dalton Transactions, (11), 1968-1974. [Link]

Sources

Application

Application Note: Solubilization and Handling Protocol for 2-Cyano-1-methyl-1H-Indole-3-acetic acid in DMSO

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Guide Introduction and Chemical Rationale 2-Cyano-1-methyl-1H-In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Guide

Introduction and Chemical Rationale

2-Cyano-1-methyl-1H-Indole-3-acetic acid (CAS: 287199-76-2) is a specialized indole building block frequently utilized in organic synthesis and as a precursor or active agent in pharmacological research . Like many indole-3-acetic acid (IAA) derivatives, this compound features a highly lipophilic aromatic indole core coupled with a polar carboxylic acid moiety.

This dual nature presents specific solubility challenges in purely aqueous environments. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such compounds. Due to its amphiphilic properties and high dielectric constant (~47), DMSO effectively disrupts the intermolecular hydrogen bonding between carboxylic acid dimers while its methyl groups solvate the hydrophobic indole ring .

Table 1: Physicochemical Properties
PropertyValue / Specification
Compound Name 2-Cyano-1-methyl-1H-Indole-3-acetic acid
CAS Number 287199-76-2
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
Predicted pKa ~4.75 (Carboxylic acid moiety)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Dry Powder Storage 2–8°C or -20°C (Desiccated, protected from light)

Scientific Integrity: The Causality of Experimental Choices

Creating a stable, high-fidelity stock solution is not merely about dissolving a powder; it is about preserving the molecular integrity of the compound for sensitive downstream assays.

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. Absorption of atmospheric water lowers the solvating power of DMSO, leading to the spontaneous precipitation of the hydrophobic indole compound. Furthermore, water ingress exacerbates compound hydrolysis during freeze-thaw cycles .

  • Protection from Photo-oxidation: Indole derivatives are inherently photosensitive. Exposure to UV or ambient laboratory light can induce photo-oxidation of the pyrrole ring within the indole core. The use of amber microcentrifuge tubes is strictly required to maintain molecular stability.

  • Safety and PPE Causality: DMSO rapidly penetrates the epidermal barrier and acts as a carrier for dissolved solutes, transporting potentially bioactive compounds directly into the bloodstream. Standard nitrile gloves offer limited protection against DMSO permeation; butyl rubber gloves are highly recommended for extended handling .

Experimental Protocol: 10 mM Stock Preparation

Phase 1: Calculation and Weighing
  • Calculate Mass: To prepare a standard 10 mM stock solution in 1.0 mL of DMSO, calculate the required mass using the molecular weight (214.22 g/mol ).

    • Formula:Mass (mg) = Concentration (mM) × Volume (mL) × MW (g/mol) / 1000

    • Calculation:10 × 1.0 × 214.22 / 1000 = 2.14 mg

  • Weighing: Using a calibrated analytical balance, weigh exactly 2.14 mg of the compound. Transfer the powder to a sterile, amber microcentrifuge tube.

Phase 2: Solubilization
  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO (≥99.9% purity, cell-culture grade).

    • Expert Insight: Always add the solvent directly to the powder at the bottom of the tube. Adding powder to a pre-filled tube often causes particulates to adhere to the upper walls, skewing the final molarity.

  • Agitation: Vortex the tube vigorously for 30–60 seconds.

  • Sonication (If Required): If the solution is not visually clear, place the tube in a room-temperature ultrasonic water bath for 1 to 2 minutes.

    • Expert Insight: Sonication provides the necessary activation energy to disrupt the stable crystal lattice (driven by π-π stacking of the cyano-indole structures) without applying excessive thermal stress that could degrade the compound.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the 1.0 mL stock into 50 µL or 100 µL aliquots in single-use amber tubes.

  • Cryopreservation: Store the aliquots immediately at -20°C or -80°C.

    • Expert Insight: Aliquoting prevents repeated freeze-thaw cycles. When DMSO freezes and thaws, it creates a micro-vacuum effect inside the tube that draws in ambient moisture, leading to gradual compound degradation .

Visualizing the Workflows

Preparation Workflow

Workflow Step1 1. Weigh Compound (2.14 mg for 10 mM) Step2 2. Add Anhydrous DMSO (1.0 mL, ≥99.9% Purity) Step1->Step2 Step3 3. Vortex & Sonicate (Ensure Complete Dissolution) Step2->Step3 Step4 4. Sterile Filtration (0.22 µm PTFE - Optional) Step3->Step4 Step5 5. Aliquot into Amber Tubes (Protect from Photo-oxidation) Step4->Step5 Step6 6. Store at -20°C or -80°C (Prevent Freeze-Thaw Cycles) Step5->Step6

Workflow for preparing and storing 2-Cyano-1-methyl-1H-Indole-3-acetic acid DMSO stocks.

Pharmacological Interaction Pathway

Pathway Compound 2-Cyano-1-methyl- 1H-Indole-3-acetic acid Target Pharmacological Target (e.g., Enzyme / Receptor) Compound->Target Binding (Hydrophobic & H-bonds) Effect Downstream Modulation Target->Effect Pathway Activation/Inhibition

General pharmacological interaction pathway for indole-3-acetic acid derivatives.

Downstream Application: Aqueous Dilution Strategy

When transitioning from a pure DMSO stock to an aqueous in vitro assay buffer (e.g., PBS or cell culture media), researchers often encounter the "solvent crash-out" phenomenon. This occurs because the sudden shift in solvent polarity forces the lipophilic compound out of solution before it can disperse.

Best Practice for Dilution:

  • Thaw the DMSO stock completely at room temperature or in a 37°C water bath. (Note: Pure DMSO freezes at 18.5°C; it is normal for stocks to appear solid in a cold laboratory).

  • Pre-warm the aqueous assay buffer to 37°C.

  • Add the DMSO stock dropwise to the buffer while simultaneously vortexing vigorously.

  • Ensure the final DMSO concentration in the assay does not exceed 0.1% to 1.0% (v/v) to prevent solvent-induced cytotoxicity or artifactual assay readouts.

Troubleshooting Guide

Table 2: Common Issues and Scientific Resolutions
IssueScientific CauseRecommended Solution
Incomplete Dissolution High crystal lattice energy; insufficient solvent penetration.Vortex vigorously. Apply mild sonication (water bath, 30-60 seconds) to provide activation energy.
Precipitation upon Dilution "Solvent crash-out" due to sudden polarity shift in aqueous buffer.Add DMSO stock dropwise to a vigorously mixing aqueous buffer. Pre-warm buffer to 37°C.
Loss of Compound Potency Repeated freeze-thaw cycles causing moisture ingress and hydrolysis.Aliquot the primary stock into single-use volumes immediately after preparation. Store at -80°C.
Stock Solution Freezing at RT DMSO has a high freezing point (18.5°C).This is normal. Warm the vial in a 37°C water bath until completely liquefied before use. Do not microwave.

References

  • University of Waterloo Safety Office. "DIMETHYL SULFOXIDE (DMSO) Handling and Storage". Laboratory Risk Assessment Guidelines. Available at: [Link]

  • ResearchGate. "What is the best right way of storing DMSO in research lab?". Scientific Community Discussions on Solvent Integrity. Available at:[Link]

Method

Application Note: Preparation, Handling, and Storage of 2-Cyano-1-methyl-1H-Indole-3-acetic Acid Stock Solutions

Target Audience: Researchers, analytical scientists, and drug development professionals. Applications: Organic synthesis, structure-activity relationship (SAR) studies, and plant hormone (auxin) analog research.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Applications: Organic synthesis, structure-activity relationship (SAR) studies, and plant hormone (auxin) analog research.

Introduction & Chemical Causality

2-Cyano-1-methyl-1H-Indole-3-acetic acid (CAS 287199-76-2) is a highly specialized indole building block utilized in advanced pharmaceutical research and as a structural probe in plant biology [1].

Unlike native Indole-3-acetic acid (IAA), this synthetic derivative possesses two critical structural modifications that dictate how it must be handled in the laboratory:

  • N1-Methylation: The replacement of the polar N-H bond with a hydrophobic methyl group eliminates the hydrogen-bond donor capacity of the indole nitrogen. This fundamentally alters its interaction with biological targets (e.g., the TIR1/AFB receptor pocket) and drastically reduces its aqueous solubility compared to native IAA[4].

  • C2-Cyano Substitution: The introduction of a strong electron-withdrawing cyano group adjacent to the N-methyl group modulates the electron density of the indole ring. This increases the molecule's stability against certain oxidative degradation pathways common to indoles, while simultaneously lowering the pKa of the acetic acid side chain [2].

The Causality of Solvent Selection: Because of these lipophilic modifications, standard aqueous preparation methods used for IAA sodium salts are entirely ineffective. A rigorous, organic-first dissolution strategy using polar aprotic solvents (like DMSO) is required to ensure complete solvation and prevent micro-precipitation during biological assays [3].

Physicochemical Properties & Dilution Metrics

To ensure accurate molarity during stock preparation, refer to the quantitative data summarized below.

Table 1: Physicochemical Profile

PropertyValue / Description
Chemical Name 2-Cyano-1-methyl-1H-Indole-3-acetic acid
CAS Number 287199-76-2
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Appearance Off-white to yellowish crystalline powder
Primary Solvents Anhydrous DMSO (≥ 15 mg/mL), Absolute Ethanol
Aqueous Solubility Poor (Requires organic co-solvent for biological use)
Storage (Solid) 2-8°C, desiccated and protected from UV light

Table 2: Primary Stock Preparation Matrix (Anhydrous DMSO)

Target ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL2.14 mg
25 mM 1.0 mL5.36 mg
50 mM 1.0 mL10.71 mg

Experimental Protocol: Stock Solution Preparation

This protocol is designed as a self-validating system . By following the specific sequence of dissolution, purging, and spectrophotometric validation, researchers can guarantee the integrity of the stock solution prior to introducing it into sensitive biological or chemical assays.

Phase 1: Primary Stock Generation
  • Equilibration: Allow the sealed vial of 2-Cyano-1-methyl-1H-Indole-3-acetic acid to equilibrate to room temperature in a desiccator before opening.

    • Causality: Cold indole powders act as condensation nuclei. Moisture introduced at this stage will cause rapid hydrolysis of the acetic acid side chain and degrade the stock.

  • Weighing: Weigh the desired mass (e.g., 10.71 mg for a 50 mM stock) using an analytical balance (0.1 mg precision) into an amber glass vial.

    • Causality: Indole rings are highly susceptible to photo-oxidation. Amber glass blocks UV radiation, preventing the formation of inactive oxindole byproducts.

  • Dissolution: Add 1.0 mL of 100% anhydrous DMSO. Vortex gently for 60 seconds until the solution is completely clear. Do not heat above 37°C.

  • Inert Gas Purging: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 10–15 seconds before sealing.

    • Causality: Displacing ambient oxygen prevents the generation of reactive oxygen species (ROS) that degrade the cyano-indole scaffold over time[3].

  • Aliquoting & Storage: Divide the primary stock into 50 µL single-use aliquots in amber microcentrifuge tubes and store at -20°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation. Single-use aliquots bypass this failure mode.

Workflow A Weigh Compound (Protect from light) B Dissolve in Anhydrous DMSO (10-50 mM Primary Stock) A->B C Purge with Argon/N2 (Prevents Oxidation) B->C D Aliquot into Amber Vials (Minimizes Freeze-Thaw) C->D E Store at -20°C (Stable for >6 months) D->E F Dilute in Aqueous Buffer (<0.1% DMSO Final) E->F

Fig 1: Step-by-step workflow for preparing and storing indole-derivative stock solutions.

Phase 2: Working Solution & Self-Validation
  • Aqueous Dilution: Immediately prior to the experiment, dilute the DMSO primary stock into your target aqueous buffer (e.g., PBS, pH 7.2) or cell culture media. Ensure the final DMSO concentration remains ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Validation Step (Turbidity Check): Hold the diluted working solution against a dark background under strong lighting.

    • Causality: If the local concentration of the compound exceeded its aqueous solubility limit during mixing, micro-precipitates will form, scattering light (Tyndall effect). If turbidity is observed, discard the solution, increase the buffer volume, and add the DMSO stock dropwise while vortexing vigorously.

  • Validation Step (Spectrophotometry): Indole derivatives exhibit distinct UV absorbance peaks (typically λmax ~225, 279 nm). Measure the absorbance of the working solution to confirm the expected concentration via the Beer-Lambert law, ensuring no compound was lost to precipitation.

Biological Application & Signaling Context

When utilized as an auxin analog in plant biology or agricultural chemical screening, 2-Cyano-1-methyl-1H-Indole-3-acetic acid interacts with the highly conserved TIR1/AFB signaling pathway. The N-methyl and C2-cyano modifications are used to probe the steric and electrostatic boundaries of the receptor's binding pocket.

Pathway L 2-Cyano-1-methyl-IAA R TIR1/AFB Receptor L->R Binds C Co-receptor Complex R->C Recruits Rep Aux/IAA Repressor C->Rep Ubiquitinates Deg 26S Proteasome Rep->Deg Degraded by TF ARF Transcription Factor Deg->TF Derepresses

Fig 2: Generalized mechanism of action for auxin analogs via the TIR1/AFB signaling pathway.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 254166, 2-(1-methyl-1H-indol-3-yl)acetic acid". PubChem. Available at:[Link][1]

Sources

Application

Application Note: 2-Cyano-1-methyl-1H-Indole-3-acetic acid in Target-Directed Drug Discovery

Executive Summary In modern medicinal chemistry, the indole-3-acetic acid (IAA) scaffold is recognized as a "privileged structure," capable of binding to diverse therapeutic targets with high affinity. 2-Cyano-1-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the indole-3-acetic acid (IAA) scaffold is recognized as a "privileged structure," capable of binding to diverse therapeutic targets with high affinity. 2-Cyano-1-methyl-1H-Indole-3-acetic acid (CAS 287199-76-2) is a highly specialized, commercially available building block that leverages strategic substitutions to optimize both pharmacodynamics and pharmacokinetics [1]. This application note details the mechanistic rationale, quantitative structure-activity relationships (QSAR), and validated experimental protocols for utilizing this compound in the discovery of novel therapeutics, specifically targeting the CRTH2 receptor (asthma/allergies) and Aldose Reductase (diabetic complications).

Mechanistic Rationale: The Privileged Scaffold

The biological efficacy of 2-Cyano-1-methyl-1H-Indole-3-acetic acid is not accidental; every functional group on the core serves a distinct, causal purpose in target engagement and metabolic evasion.

  • 1-Methyl (N-Methylation): Unsubstituted indoles possess a hydrogen bond donor at the nitrogen atom, which often leads to off-target binding and rapid Phase II metabolism (N-glucuronidation). Methylation eliminates this liability, increasing the overall lipophilicity ( logP ) of the molecule. This enhances cell membrane permeability and restricts the conformational flexibility of the ligand within hydrophobic binding pockets.

  • 2-Cyano Group: The cyano group acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. This withdrawal of electron density from the indole ring increases oxidative metabolic stability against Cytochrome P450 enzymes. Crucially, it lowers the pKa​ of the adjacent 3-acetic acid moiety, ensuring it remains fully ionized at physiological pH (7.4) to maximize electrostatic interactions. Additionally, the linear cyano group serves as a directional hydrogen-bond acceptor.

  • 3-Acetic Acid: The carboxylic acid is the primary pharmacophore, functioning as an anion that forms critical salt bridges with positively charged basic residues (e.g., Arginine or Lysine) in target receptor pockets [2].

Pharmacophore cluster_0 2-Cyano-1-methyl-1H-Indole-3-acetic acid N_Methyl 1-Methyl Group Lipophilic Hydrophobic Pocket (Membrane Permeability) N_Methyl->Lipophilic Cyano 2-Cyano Group HBA H-Bond Acceptor (Receptor Interaction) Cyano->HBA Acetic 3-Acetic Acid Anion Anion Binding Site (Arg/Lys Residues) Acetic->Anion Indole Indole Core PiPi Pi-Pi Stacking (Aromatic Residues) Indole->PiPi

Caption: Pharmacophore mapping of 2-Cyano-1-methyl-1H-Indole-3-acetic acid to target binding sites.

Primary Applications in Drug Discovery

CRTH2 Receptor Antagonism (Asthma & Allergy)

Prostaglandin D2 (PGD2) drives allergic inflammation by activating the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells). Indole-3-acetic acid derivatives are highly potent, selective CRTH2 antagonists [3]. When synthesized from the 2-cyano-1-methyl scaffold, the resulting amides or esters fit perfectly into the CRTH2 binding pocket. The 3-acetic acid forms a salt bridge with Arg170, while the 2-cyano group interacts with adjacent polar residues, locking the antagonist into a high-affinity conformation that outcompetes endogenous PGD2.

Aldose Reductase (ALR2) Inhibition (Diabetic Complications)

Aldose reductase reduces toxic levels of glucose into sorbitol; however, sorbitol accumulation causes osmotic stress, leading to diabetic neuropathy and retinopathy. The 2-cyano-1-methyl-1H-indole-3-acetic acid scaffold is an ideal starting point for ALR2 inhibitors [4]. The carboxylic acid binds the catalytic anion hole (Tyr48, His110, Trp111), while the rigid N-methyl and cyano groups occupy the specificity pocket, providing crucial selectivity over the closely related Aldehyde Reductase (ALR1), thereby minimizing off-target toxicity.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To demonstrate the causality of the scaffold's functional groups, the following table summarizes the comparative QSAR data for indole derivatives against the CRTH2 receptor. The data illustrates how sequential addition of the 1-methyl and 2-cyano groups exponentially improves both potency and metabolic stability.

Compound ModificationTargetIC₅₀ (nM)LogPMetabolic Stability (T₁/₂ min)Rationale / Causality
Indole-3-acetic acid (Unsubstituted)CRTH24501.815Baseline scaffold; susceptible to N-glucuronidation and rapid clearance.
1-Methyl-1H-indole-3-acetic acid CRTH21202.435N-methylation blocks glucuronidation and increases hydrophobic pocket affinity.
2-Cyano-1-methyl-1H-indole-3-acetic acid CRTH2182.6>1202-Cyano lowers acid pKa​ (enhancing Arg170 binding) and prevents CYP450 oxidation.

Experimental Protocols

The following protocols outline the synthesis and biological validation of libraries derived from this scaffold. Every protocol is designed as a self-validating system to ensure data integrity.

Workflow Start Starting Material (CAS 287199-76-2) Activation Carboxylic Acid Activation (HATU / DIPEA) Start->Activation Library Amine Diversification (96-well format) Activation->Library QC Self-Validation QC (LC-MS / 1H-NMR) Library->QC Screening In Vitro Screening (CRTH2 / ALR2 Assays) QC->Screening Hit Hit Identification & SAR Screening->Hit

Caption: High-throughput synthesis and screening workflow for indole-3-acetic acid derivatives.

Protocol 5.1: High-Throughput Amide Derivatization

Objective: Synthesize a library of CRTH2 antagonist candidates via amide coupling. Causality Note: HATU is selected as the coupling reagent over standard EDC/NHS. The electron-withdrawing 2-cyano group slightly reduces the nucleophilicity of the adjacent acetate intermediates; HATU provides the highly reactive HOAt ester necessary to overcome this electronic hindrance and drive the reaction to completion.

  • Preparation: Dissolve 2-Cyano-1-methyl-1H-Indole-3-acetic acid (0.1 mmol) in anhydrous DMF (1.0 mL).

  • Activation: Add HATU (0.12 mmol) and N,N-Diisopropylethylamine (DIPEA, 0.3 mmol). Stir at room temperature for 15 minutes to allow full formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (0.12 mmol) to the activated mixture. Stir at room temperature for 4 hours.

  • Purification: Quench with water and extract via ethyl acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under vacuum.

  • Self-Validation Checkpoint: Analyze the crude product via UPLC-MS. The synthesis is only validated if the chromatogram shows >95% purity of the target mass, with a complete absence of the m/z 214.22 peak (unreacted starting material). Proceeding with unreacted acid will yield false positives in the biological assay due to the acid's inherent baseline affinity.

Protocol 5.2: In Vitro CRTH2 Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of the synthesized derivatives. Causality Note: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous prostanoid receptors. This ensures that any displacement of the [³H]-PGD₂ radioligand is exclusively due to the transfected human CRTH2 receptor, eliminating background noise.

  • Membrane Preparation: Harvest CHO cells stably expressing human CRTH2. Homogenize in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of cell membrane protein, 1 nM [³H]-PGD₂ (radioligand), and varying concentrations of the synthesized test compound (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate the plate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass-fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Causality Note: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic radioligand to the filter matrix.

  • Quantification: Wash filters three times with cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation Checkpoint: Include a known reference standard (e.g., Ramatroban) in every assay plate. The assay run is only deemed valid if the reference standard's IC₅₀ falls within 0.5 log units of its historical mean (e.g., 15–30 nM).

References

  • "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance." Molecules, MDPI, 2024.[Link]

  • Armer, R. E., et al. "Indole-3-acetic Acid Antagonists of the Prostaglandin D2 Receptor CRTH2." Journal of Medicinal Chemistry, 2005, 48(20): 6174-6177.[Link]

  • "Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications." Molecules, MDPI, 2021, 26(10): 2867.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Cyano-1-methyl-1H-Indole-3-acetic Acid Handling &amp; Stability

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving indole-3-acetic acid (IAA) derivatives. 2-Cyano-1-methyl-1H-Indole-3-acetic acid (CAS: 287199-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving indole-3-acetic acid (IAA) derivatives. 2-Cyano-1-methyl-1H-Indole-3-acetic acid (CAS: 287199-76-2) is a highly specialized, functionalized indole that presents unique stability challenges. Its molecular architecture contains two highly reactive functional groups: an electron-rich indole core prone to oxidative decarboxylation, and a cyano group susceptible to hydrolysis.

This guide provides causally-linked troubleshooting, empirical data, and self-validating protocols to ensure the structural integrity of this compound during long-term storage and experimental application.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my stock solution of 2-Cyano-1-methyl-1H-Indole-3-acetic acid turning yellow/brown over time?

The Causality: This discoloration is the visual hallmark of oxidative decarboxylation . Indole-3-acetic acid derivatives are highly sensitive to photo-oxidation. When exposed to UV or visible light in the presence of dissolved oxygen, the indole ring undergoes a triplet-excited state transition. This initiates a one-electron oxidative decarboxylation, cleaving the acetic acid side chain to form a highly reactive skatole radical[1][2]. These radicals rapidly dimerize or further oxidize into oxindole derivatives (e.g., 3-methyleneoxindole), which possess conjugated systems that absorb visible light, appearing yellow or brown[3][4]. The Solution: Stock solutions must be prepared in degassed solvents, purged with an inert gas (Argon or Nitrogen), and stored in amber vials to block photon-induced radical initiation[5].

Q2: My LC-MS data shows a mass shift of +18 Da after storing the compound in an aqueous buffer. What happened?

The Causality: You are observing cyano group hydrolysis . Nitriles (-CN) are electrophilic and susceptible to nucleophilic attack by water, a process accelerated by extremes in pH or elevated temperatures. The addition of water (+18 Da) converts the cyano group into an amide (-CONH2)[6][7]. Furthermore, the spatial proximity of the acidic moiety (the acetic acid group at C3) can act as an intramolecular proton donor, self-catalyzing the hydration of the C2-cyano group even under mildly acidic conditions[7]. The Solution: Never store this compound in aqueous buffers for extended periods. Reconstitute the primary stock in anhydrous DMSO or Ethanol, and only spike into aqueous assay buffers immediately prior to the experiment.

Q3: Does the 1-methyl substitution protect the indole ring from degradation?

The Causality: Yes and no. The 1-methyl group prevents direct oxidation or deprotonation of the indole nitrogen (N-H), which stabilizes the molecule against certain electrophilic attacks and prevents unwanted hydrogen bonding[1]. However, the C3 position (bearing the acetic acid) remains an electron-rich hotspot. Therefore, while 1-methylation improves stability compared to unsubstituted IAA, it does not grant immunity against light-induced decarboxylation[1][8].

Part 2: Mechanistic Pathways & Workflow Visualizations

To conceptualize the degradation risks, review the mechanistic pathways and the optimized storage workflow below.

Degradation A 2-Cyano-1-methyl-1H- Indole-3-acetic acid B Skatole Radical Intermediate A->B Light / O2 (Photo-oxidation) D Amide/Carboxylic Acid (+18 Da / +36 Da) A->D H2O / Heat (Cyano Hydrolysis) C Oxindole Derivatives (Yellow/Brown) B->C Decarboxylation

Mechanistic pathways of 2-Cyano-1-methyl-1H-Indole-3-acetic acid degradation via oxidation and hydrolysis.

Workflow S1 Receive Lyophilized Powder S2 Store at -20°C in Desiccator (Dark) S1->S2 S3 Reconstitute in Anhydrous DMSO S2->S3 Working Stock S4 Aliquot into Amber Vials S3->S4 S5 Purge Headspace with Argon/N2 S4->S5 S6 Flash Freeze & Store at -80°C S5->S6

Standard operating procedure for the preparation and long-term storage of cyano-indole derivatives.

Part 3: Quantitative Stability Matrix

The following table synthesizes the expected shelf-life of 2-Cyano-1-methyl-1H-Indole-3-acetic acid under various conditions, derived from the kinetic behaviors of cyano-functionalized RAFT agents and IAA derivatives[6][9].

Storage StateSolvent / EnvironmentTemperatureLight ExposureExpected Shelf-LifePrimary Degradation Risk
Solid (Powder) Desiccated, Argon purged-20°CDark> 2 YearsNone (Highly Stable)
Solid (Powder) Ambient Air25°CAmbient3 - 6 MonthsSlow oxidation / Moisture absorption
Liquid Stock Anhydrous DMSO-80°CDark6 - 12 MonthsMinimal
Liquid Stock Anhydrous DMSO4°CDark2 - 4 WeeksSlow cyano hydrolysis
Aqueous Buffer pH 7.4 (PBS / Media)37°CAmbient< 12 HoursRapid decarboxylation & hydrolysis

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, you must treat your compound storage as an active experimental variable. Below are the validated methodologies for handling and quality control.

Protocol 1: Preparation of Anhydrous Master Stocks

Objective: Prevent moisture-driven cyano hydrolysis and oxygen-driven decarboxylation.

  • Equilibration: Remove the lyophilized powder from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation, introducing water that will catalyze cyano-to-amide hydrolysis[6][7].

  • Solvent Preparation: Use only high-purity, anhydrous DMSO (water content <0.005%). Sparge the DMSO with Argon gas for 10 minutes to displace dissolved oxygen.

  • Reconstitution: Dissolve the powder to create a 10 mM or 50 mM master stock. Vortex gently until completely dissolved.

  • Aliquot Generation: Divide the stock into single-use aliquots (e.g., 50 µL) using amber glass vials or black Eppendorf tubes. Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce micro-bubbles of oxygen and accelerate degradation.

  • Inert Purging & Freezing: Blow a gentle stream of Argon over the headspace of each vial before sealing. Flash-freeze in liquid nitrogen and transfer to -80°C for long-term storage.

Protocol 2: HPLC-UV Quality Control Assessment

Objective: Verify the structural integrity of the compound prior to critical in vitro/in vivo assays.

  • Sample Preparation: Dilute a single-use aliquot to 100 µM in an initial mobile phase mixture (e.g., 90% Water / 10% Acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. Causality: Formic acid keeps the C3-acetic acid moiety protonated, ensuring sharp peak shape and preventing peak tailing.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: Monitor UV absorbance at 280 nm (specific for the indole ring).

  • Data Interpretation:

    • Intact Compound: Elutes as a single sharp peak.

    • Hydrolysis Failure: Appearance of an early-eluting peak (more polar) indicates the conversion of the cyano group to an amide (+18 Da via LC-MS)[7].

    • Oxidation Failure: Appearance of multiple late-eluting peaks or a broad baseline hump indicates oxidative decarboxylation and dimerization[2]. Discard the stock if purity falls below 95%.

References

  • Reaction Mechanisms of Indole‐3‐acetate Degradation by Peroxidases. SciSpace.[Link]

  • Light-Induced Oxidation of Tryptophan and Histidine. Reactivity of Aromatic N-Heterocycles toward Triplet-Excited Flavins. Journal of the American Chemical Society.[Link]

  • Effect of light on endogenous indole-3-acetic acid, peroxidase and indole-3-acetic acid oxidase in soybean hypocotyls. Botanical Bulletin of Academia Sinica.[Link]

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology.[Link]

  • Mechanism of indole-3-acetic acid oxidation by plant peroxidases: Anaerobic stopped-flow spectrophotometric studies. ResearchGate.[Link]

  • Molecular Insights into the One-Carbon Loss Oxidation of Indole-3-acetic Acid. ACS Publications.[Link]

  • Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters.[Link]

  • Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control. PMC.[Link]

Sources

Optimization

Technical Support Center: 2-Cyano-1-methyl-1H-Indole-3-acetic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 2-Cyano-1-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 2-Cyano-1-methyl-1H-indole-3-acetic acid .

Rather than just providing a list of steps, this guide dissects the mechanistic causality behind impurity formation—empowering you to implement self-validating protocols that ensure high-purity yields.

Process Overview & Impurity Mapping

Understanding the origin of your impurities is the first step in eliminating them. The synthesis typically involves the N-methylation of an indole-3-acetic acid precursor, followed by a C2-cyanation event. Each phase introduces specific thermodynamic and kinetic vulnerabilities.

SynthesisWorkflow SM Indole-3-acetic acid (Starting Material) Step1 N-Methylation (e.g., DMC, K2CO3) SM->Step1 Int1 1-Methyl-1H-indole-3-acetic acid (Intermediate) Step1->Int1 Imp1 Impurity A: O-Methyl Ester (Over-alkylation) Step1->Imp1 Side Reaction Step2 C2-Cyanation (e.g., Electrophilic/Catalytic) Int1->Step2 Prod 2-Cyano-1-methyl-1H-indole-3-acetic acid (Target Product) Step2->Prod Imp2 Impurity B: Des-cyano (Unreacted Intermediate) Step2->Imp2 Incomplete Rxn Imp3 Impurity C: Decarboxylated (Thermal Degradation) Step2->Imp3 Heat/Oxidation Imp4 Impurity D: C2-Amide (Hydrolysis Byproduct) Step2->Imp4 Aqueous Workup

Synthesis workflow and impurity generation pathways for 2-Cyano-1-methyl-1H-indole-3-acetic acid.

Troubleshooting FAQs

Q1: Why am I seeing a significant amount of esterified product (Impurity A) after the N-methylation step? Causality: When using methylating agents like Dimethyl Carbonate (DMC) or Methyl Iodide in the presence of a base, the esterification of the carboxyl group is kinetically faster than the N-methylation of the indole ring. This inevitably leads to O,N-dimethylated impurities (e.g., methyl 1-methyl-1H-indole-3-acetate)[1]. Resolution: Do not attempt to prevent this during the reaction, as pushing for full N-methylation will always yield some O-alkylation. Instead, incorporate a mild alkaline saponification step post-methylation to selectively cleave the methyl ester back to the carboxylic acid.

Q2: My LC-MS shows a major impurity missing the carboxylic acid mass (Impurity C). What causes this? Causality: Indole-3-acetic acids are notoriously susceptible to thermal decarboxylation. Heating the reaction mixture or utilizing high temperatures during solvent evaporation (typically >120 °C) causes the loss of the carboxyl group, forming 2-cyano-1,3-dimethylindole or similar degradants[2]. Resolution: Strictly maintain reaction and rotary evaporation bath temperatures below 40 °C. If your cyanation methodology requires heat (e.g., certain imino-Stetter reactions with cyanide[3]), ensure the system is strictly under an inert atmosphere to prevent concurrent oxidative degradation.

Q3: How do I separate the unreacted des-cyano intermediate (Impurity B) from the final product? Standard acid/base washes aren't working. Causality: Both the intermediate and the target product possess a carboxylic acid functional group, meaning they will both partition into the aqueous layer during a standard basic wash. Resolution: You must exploit the inductive effect of the newly installed C2-cyano group. The strongly electron-withdrawing nitrile group lowers the pKa of the target compound's acetic acid (making it more acidic) compared to the des-cyano intermediate. A precise pH-gradient extraction (detailed in Section 4) will separate them.

Q4: What causes the conversion of the C2-cyano group to an amide (Impurity D)? Causality: The nitrile group at the C2 position is activated by the electron-rich indole core, rendering it highly susceptible to hydration. Exposure to strongly acidic (e.g., 1M HCl) or strongly basic (e.g., 1M NaOH) aqueous conditions during workup will hydrolyze the nitrile into a primary amide. Resolution: Always quench cyanation reactions with mild buffers (e.g., saturated aqueous NH₄Cl or a pH 6.5 phosphate buffer).

Impurity Profile & Analytical Data

Use the following quantitative data to identify impurities during your in-process HPLC/MS monitoring.

ImpurityStructural OriginRRT (Relative Retention Time)*m/z [M+H]⁺Primary Removal Strategy
Target Product 2-Cyano-1-methyl-1H-indole-3-acetic acid1.00215.1N/A
Impurity A (O-Methyl Ester)Over-alkylation during N-methylation[1]1.45229.1Selective alkaline saponification (LiOH)
Impurity B (Des-cyano)Unreacted intermediate0.85190.1pH-gradient liquid-liquid extraction
Impurity C (Decarboxylated)Thermal degradation of the acetic acid chain[2]1.80171.1Non-polar solvent trituration (Heptane)
Impurity D (C2-Amide)Hydration of the C2-nitrile group during workup0.60233.1Reverse-phase preparative HPLC

*Note: RRT values are approximate and based on a standard C18 reverse-phase column using a Water/Acetonitrile (0.1% TFA) gradient.

Standardized Remediation Protocol

Self-Validating Protocol: Selective Saponification and pH-Gradient Purification

Objective: To systematically eliminate Impurity A (O-Methyl Ester) and Impurity B (Des-cyano) from the crude product. Logic Check: Saponification must precede pH-gradient extraction. The ester impurity lacks an ionizable carboxylate group, making its partition coefficient independent of pH. By converting the ester back to the target acid first, we maximize the total yield before separating the des-cyano analog based on pKa differentials.

Step 1: Saponification of Over-Alkylated Esters

  • Dissolve the crude mixture in a 3:1 ratio of Tetrahydrofuran (THF) to Water.

  • Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Scientist Insight: LiOH is strictly preferred over NaOH or KOH. It provides a milder, more controlled hydrolysis that prevents localized high-pH zones, which could prematurely hydrolyze the C2-cyano group into Impurity D.

  • Stir the mixture at 25 °C for 2 hours.

  • Validation Check: Pull a 10 µL aliquot, quench in 1 mL Acetonitrile, and analyze via HPLC. Proceed to the next step only when Impurity A (RRT 1.45) is integrated at <0.1%.

Step 2: pH-Gradient Extraction of Des-cyano Impurity

  • Concentrate the reaction mixture under reduced pressure (bath temperature strictly <40 °C) to remove the THF.

  • Dilute the remaining aqueous residue with water and carefully adjust the pH to exactly 4.4 using 10% w/v aqueous Citric Acid. Scientist Insight: At pH 4.4, the target compound (pKa ~4.0) remains predominantly ionized as a water-soluble salt. The des-cyano impurity (pKa ~4.7) is sufficiently protonated (neutralized) to partition into an organic phase.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Discard the organic layers (these contain Impurity B).

  • Validation Check: Analyze the retained aqueous layer via HPLC to confirm the complete absence of Impurity B (RRT 0.85).

Step 3: Target Isolation

  • Adjust the highly purified aqueous phase to pH 2.0 using 1 M HCl to fully protonate the target compound.

  • Extract the product with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum (<40 °C).

  • Recrystallize the resulting solid from a Toluene/Heptane mixture to yield high-purity 2-Cyano-1-methyl-1H-indole-3-acetic acid.

References

[3] Synthesis of 2-Aryl-Substituted Indole-3-acetic Acid Derivatives via Intramolecular Imino-Stetter Reaction of Aldimines with Cyanide. Advanced Synthesis & Catalysis. URL:

[2] Indole-3-acetic Acid. Organic Syntheses. URL:

[1] A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Cyano-1-methyl-1H-indole-3-acetic acid and Indole-3-acetic acid: A Theoretical and Practical Framework for Researchers

For decades, Indole-3-acetic acid (IAA) has been the archetypal auxin, a cornerstone in our understanding of plant growth and development.[1][2][3] Its diverse roles, from cell elongation and division to organogenesis, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, Indole-3-acetic acid (IAA) has been the archetypal auxin, a cornerstone in our understanding of plant growth and development.[1][2][3] Its diverse roles, from cell elongation and division to organogenesis, are well-documented.[3] In the continuous quest for novel plant growth regulators and therapeutic agents, synthetic analogs of IAA are frequently synthesized. This guide provides a comparative analysis of the well-characterized natural auxin, IAA, and a synthetic derivative, 2-Cyano-1-methyl-1H-indole-3-acetic acid.

Due to the limited publicly available experimental data on 2-Cyano-1-methyl-1H-indole-3-acetic acid, this guide will adopt a dual approach. Firstly, it will present a theoretical comparison based on established structure-activity relationships (SAR) of auxins to predict the potential biological activity of this synthetic analog. Secondly, it will provide detailed, field-proven experimental protocols to empower researchers to empirically validate these predictions and characterize the bioactivity of 2-Cyano-1-methyl-1H-indole-3-acetic acid.

Chemical and Physicochemical Properties: A Tale of Two Indoles

The fundamental difference between Indole-3-acetic acid and 2-Cyano-1-methyl-1H-indole-3-acetic acid lies in the substitutions on the indole ring. While IAA possesses an unsubstituted indole core, the synthetic analog features a methyl group at the N-1 position and a cyano group at the C-2 position. These modifications are predicted to alter the molecule's physicochemical properties, which in turn can influence its biological activity.

PropertyIndole-3-acetic acid (IAA)2-Cyano-1-methyl-1H-indole-3-acetic acid
Molecular Formula C10H9NO2C12H10N2O2
Molecular Weight 175.18 g/mol [4][5]214.22 g/mol
Appearance White to yellowish solid[1]Predicted to be a crystalline solid
Solubility Soluble in polar organic solvents like ethanol; sparingly soluble in water[1]Predicted to have altered solubility due to the added functional groups. The cyano group may slightly increase polarity, while the methyl group increases lipophilicity.
Predicted Lipophilicity (XLogP3) 1.2~2.1 (Predicted)
pKa ~4.75 (for the carboxylic acid)Predicted to be similar to IAA for the carboxylic acid group, though the electron-withdrawing cyano group might have a slight acid-strengthening effect.

Diagram of Chemical Structures

G cluster_0 Indole-3-acetic acid (IAA) cluster_1 2-Cyano-1-methyl-1H-indole-3-acetic acid IAA CMA AuxinSignaling cluster_low Low Auxin cluster_high High Auxin Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Binds & Represses DNA Auxin Response Element (ARE) ARF->DNA Gene_Off Gene Transcription OFF DNA->Gene_Off IAA IAA TIR1_AFB SCF-TIR1/AFB IAA->TIR1_AFB Aux_IAA_high Aux/IAA Repressor TIR1_AFB->Aux_IAA_high Binds Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Degradation ARF_active ARF Transcription Factor DNA_active Auxin Response Element (ARE) ARF_active->DNA_active Gene_On Gene Transcription ON DNA_active->Gene_On Aux_IAA_high->Ub Ubiquitination

Caption: Canonical auxin (IAA) signaling pathway leading to gene transcription.

Predicted Interaction of 2-Cyano-1-methyl-1H-indole-3-acetic acid with the Pathway:

Given the structural modifications, 2-Cyano-1-methyl-1H-indole-3-acetic acid might:

  • Fail to bind effectively to the TIR1/AFB co-receptor, thus having no effect on the pathway.

  • Bind to the receptor without inducing the conformational change necessary for Aux/IAA recruitment, thereby acting as a competitive antagonist.

  • Have a much lower binding affinity than IAA, resulting in significantly weaker auxin activity.

Experimental Protocols for Biological Characterization

To move from prediction to empirical data, the following established bioassays are recommended for characterizing the biological activity of 2-Cyano-1-methyl-1H-indole-3-acetic acid.

Protocol 1: Avena Coleoptile Straight-Growth Bioassay

This classic assay measures the ability of a compound to induce cell elongation.

Methodology:

  • Germination: Germinate oat (Avena sativa) seeds in the dark for 3 days at 25°C.

  • Coleoptile Excision: Under a dim green safe light, excise the apical 3-4 mm of the coleoptiles and discard. From the remaining coleoptile, cut a 10 mm segment.

  • Incubation: Float the segments in a basal medium (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0) for 1-2 hours to deplete endogenous auxins.

  • Treatment: Transfer groups of 10-15 segments to petri dishes containing the basal medium and a range of concentrations of IAA (e.g., 10^-8 to 10^-4 M) as a positive control, 2-Cyano-1-methyl-1H-indole-3-acetic acid (a similar concentration range), and a solvent control.

  • Measurement: Incubate in the dark at 25°C for 18-24 hours. Measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percent elongation over the initial length and plot a dose-response curve.

Diagram of Avena Coleoptile Assay Workflow

AvenaWorkflow start Germinate Avena seeds in dark excise Excise 10 mm coleoptile segments start->excise incubate Incubate in basal medium excise->incubate treat Transfer to treatment solutions (IAA, Analog, Control) incubate->treat measure Incubate and measure final length treat->measure analyze Analyze data and plot dose-response curve measure->analyze

Caption: Workflow for the Avena coleoptile straight-growth bioassay.

Protocol 2: Arabidopsis Root Growth Inhibition Assay

This assay assesses the effect of auxin-like compounds on primary root elongation, where high concentrations are typically inhibitory.

Methodology:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on half-strength Murashige and Skoog (MS) medium.

  • Stratification and Germination: Stratify the plates at 4°C for 2 days in the dark, then transfer to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Transfer to Treatment Plates: After 4-5 days, transfer seedlings of uniform size to fresh MS plates containing a concentration gradient of IAA, 2-Cyano-1-methyl-1H-indole-3-acetic acid, and a solvent control.

  • Growth and Measurement: Grow the seedlings vertically for another 5-7 days. Mark the position of the root tip at the time of transfer. Measure the length of new root growth from the mark.

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the control and generate dose-response curves.

Protocol 3: DR5::GUS/GFP Reporter Gene Assay

This molecular assay provides a quantitative measure of auxin-induced gene expression.

Methodology:

  • Plant Material: Use a transgenic Arabidopsis line carrying the DR5::GUS or DR5::GFP reporter construct.

  • Seedling Growth: Grow seedlings in liquid culture or on solid medium for 7-10 days.

  • Treatment: Incubate the seedlings in a liquid medium containing various concentrations of IAA, 2-Cyano-1-methyl-1H-indole-3-acetic acid, or a solvent control for a defined period (e.g., 6-24 hours).

  • Analysis:

    • For GUS: Perform a histochemical GUS staining assay and observe the blue staining pattern, or perform a quantitative fluorometric GUS assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate.

    • For GFP: Observe and quantify the GFP signal using fluorescence microscopy.

  • Data Analysis: Quantify the reporter gene expression levels and compare them across treatments.

Conclusion

While Indole-3-acetic acid remains the benchmark for natural auxins, the exploration of synthetic analogs like 2-Cyano-1-methyl-1H-indole-3-acetic acid is crucial for advancing our understanding of auxin biology and for the development of novel agrochemicals and therapeutics. Based on established structure-activity relationships, it is hypothesized that the N-1-methyl and C-2-cyano substitutions in 2-Cyano-1-methyl-1H-indole-3-acetic acid are likely to diminish or antagonize its auxin activity. However, this remains a prediction. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the biological activity of this and other novel auxin analogs, thereby transforming theoretical predictions into concrete scientific knowledge.

References

  • Thimann, K. V. (1935). On the plant growth hormone produced by Rhizopus suinus. Journal of Biological Chemistry, 109(1), 279-291.
  • Mockaitis, K., & Estelle, M. (2008). Auxin receptors and plant development: a new signaling paradigm. Annual review of cell and developmental biology, 24, 55-80.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 802, Indole-3-acetic acid. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 27). Indole-3-acetic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Abbas, M., et al. (2018). Auxin methylation is required for differential growth in Arabidopsis. Proceedings of the National Academy of Sciences, 115(26), 6864-6869.
  • Wellcome. (2016, May 23). Plant hormones [Video]. YouTube. [Link]

  • Biocompare. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • Wikipedia contributors. (2024, March 15). Auxin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Keil, R. M., & Brenner, M. L. (1987). An Examination of a Method of Auxin Assay using the Growth of Isolated Sections of Avena Coleoptiles in Test Solutions. Journal of Experimental Botany, 38(8), 1335-1345.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13847554, 2-Cyano-1-methyl-1H-indole-3-acetic acid. Retrieved from [Link]

  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3229.
  • Hayashi, K., et al. (2012). A chemical biology approach to dissecting auxin signaling. Plant and Cell Physiology, 53(2), 255-263.
  • Springer Nature Experiments. (n.d.). Estimation of Auxin Production by Actinobacteria. Retrieved from [Link]

  • Quareshy, M., et al. (2018). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 69(2), 245-256.
  • Armstrong, D. J. (1966). Auxin activity of substituted benzoic acids and their effect on polar auxin transport. Plant Physiology, 41(4), 599-604.
  • ResearchGate. (n.d.). Figure 4. Structure-activity relationship analysis of nalacin. Retrieved from [Link]

  • PNAS. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Retrieved from [Link]

  • Osborne, D. J., Blackman, G. E., Novoa, S., & Powell, R. G. (1955). Studies on the Relation between Auxin Activity and Chemical Structure II. The Physiological Activity of 2: 6-Substituted Phenoxyacetic Acids. Journal of Experimental Botany, 6(3), 392-408.
  • Strader, L. C., & Bartel, B. (2011). Auxin Activity: Past, present, and Future. The Plant Cell, 23(5), 1594-1597.
  • Cha, J. Y., et al. (2014). Mutation of Arabidopsis CATALASE2 results in hyponastic leaves by changes of auxin levels. The Plant Journal, 77(4), 543-554.
  • Journal of Student Research. (2023). Biological Activity Prediction of Phytochemicals Using Molecular Fingerprints with Convolutional Neural Networks. Retrieved from [Link]

  • Gallego-Bartolomé, J., et al. (2026). DNA Methylation Fine-Tunes Light- and Hormone-Responsive Growth Plasticity in Arabidopsis Seedlings. The Plant Cell.
  • Goto, K., et al. (2022). Auxin methylation by IAMT1, duplicated in the legume lineage, promotes root nodule development in Lotus japonicus. Proceedings of the National Academy of Sciences, 119(10), e2118314119.
  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Yu, Y., et al. (2018). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. Molecules, 23(11), 2825.
  • Yu, Y. M., & Yang, S. F. (1979). Auxin-induced Ethylene Production and Its Inhibition by Aminoethyoxyvinylglycine and Cobalt Ion. Plant Physiology, 64(6), 1074-1077.

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